3-Bromo-5-fluoro-2-iodopyridine
CAS No.: 1256806-95-7
Cat. No.: VC0171509
Molecular Formula: C5H2BrFIN
Molecular Weight: 301.885
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256806-95-7 |
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Molecular Formula | C5H2BrFIN |
Molecular Weight | 301.885 |
IUPAC Name | 3-bromo-5-fluoro-2-iodopyridine |
Standard InChI | InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |
Standard InChI Key | CWWQFJQUFJTUGG-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)I)F |
Introduction
Chemical Properties and Structure
Molecular Structure
The molecular structure of 3-Bromo-5-fluoro-2-iodopyridine consists of a pyridine core with three halogen substituents. The nitrogen atom in the pyridine ring is positioned at the 1-position according to standard pyridine numbering convention. The 2-position is occupied by iodine, the 3-position by bromine, and the 5-position by fluorine . This creates a unique electronic environment within the molecule, influencing its chemical behavior and reactivity.
The structural formula can be represented as:
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IUPAC Name: 3-bromo-5-fluoro-2-iodopyridine
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Canonical SMILES: C1=C(C=NC(=C1Br)I)F
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InChI: InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Physical Properties
3-Bromo-5-fluoro-2-iodopyridine possesses specific physical characteristics that are important for its handling, storage, and application in chemical reactions. Based on available data, the compound has the following physical properties:
Property | Value | Source |
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Molecular Weight | 301.88 g/mol | |
CAS Number | 1256806-95-7 | |
Physical State | Solid | |
Appearance | Crystalline solid | |
Storage Conditions | Dry, sealed, cool place |
Spectroscopic Data
Spectroscopic data for 3-Bromo-5-fluoro-2-iodopyridine is essential for structural confirmation and purity assessment. Although comprehensive spectroscopic data is limited in the search results, general spectroscopic characteristics can be inferred based on its structure:
The nuclear magnetic resonance (NMR) spectrum would show characteristic signals for the two aromatic protons at positions 4 and 6 on the pyridine ring. The presence of fluorine would cause splitting patterns in the proton NMR due to H-F coupling. Similarly, in carbon-13 NMR, the carbon atoms attached to halogens would show characteristic chemical shifts, with the carbon attached to fluorine exhibiting splitting due to C-F coupling.
Mass spectrometry would reveal a molecular ion peak at approximately m/z 302, with characteristic isotope patterns due to the presence of bromine and iodine.
Chemical Reactivity
Substitution Reactions
3-Bromo-5-fluoro-2-iodopyridine can participate in various substitution reactions, with the reactivity of the halogen atoms generally following the order: I > Br > F. This differential reactivity allows for selective transformations at specific positions on the pyridine ring.
Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant for this compound. The presence of the nitrogen atom in the pyridine ring activates the 2, 4, and 6 positions toward nucleophilic attack. Since the 2-position is occupied by iodine, this site is particularly susceptible to nucleophilic substitution, especially with strong nucleophiles such as alkoxides, amines, and thiolates.
The fluorine at the 5-position, while generally less reactive than bromine or iodine in substitution reactions, can also be displaced under more forcing conditions or with particularly strong nucleophiles.
Cross-Coupling Reactions
One of the most valuable aspects of 3-Bromo-5-fluoro-2-iodopyridine is its utility in transition metal-catalyzed cross-coupling reactions. The presence of three different halogen atoms allows for selective functionalization through sequential cross-coupling reactions.
Palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings can be performed selectively at the iodine position first, followed by the bromine position, and finally the fluorine position under more forcing conditions. This sequential reactivity is particularly valuable for the synthesis of asymmetrically substituted pyridines with applications in medicinal chemistry.
In the case of Suzuki-Miyaura coupling, for example, 3-Bromo-5-fluoro-2-iodopyridine would react with an arylboronic acid in the presence of a palladium catalyst to selectively substitute the iodine atom with an aryl group. The resulting product could then undergo a second coupling reaction at the bromine position with a different arylboronic acid.
Applications
Pharmaceutical Research
3-Bromo-5-fluoro-2-iodopyridine serves as an important building block in pharmaceutical research. Halogenated pyridines in general have been found to exhibit various biological activities, and the specific arrangement of halogens in 3-Bromo-5-fluoro-2-iodopyridine makes it potentially valuable for the development of new drug candidates.
Research indicates that compounds similar to 3-Bromo-5-fluoro-2-iodopyridine exhibit significant antimicrobial properties. Studies have shown that halogenated pyridines can inhibit bacterial growth effectively, making them valuable in developing new antibiotics. The specific interactions of these compounds with bacterial enzymes are believed to involve binding at active sites, leading to enzyme inhibition.
Furthermore, derivatives synthesized from halogenated pyridines have shown enhanced potency against specific cancer cell lines, indicating their potential role in cancer therapy.
Chemical Synthesis
In the field of organic synthesis, 3-Bromo-5-fluoro-2-iodopyridine is valued as a versatile intermediate for the construction of more complex molecules. Its utility stems from the selective reactivity of its three halogen atoms, allowing for sequential functionalization to create diverse pyridine derivatives.
The compound can be used in the synthesis of:
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Heterocyclic compounds with applications in material science
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Bioactive molecules for pharmaceutical research
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Ligands for coordination chemistry and catalysis
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Building blocks for natural product synthesis
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of 3-Bromo-5-fluoro-2-iodopyridine, it is valuable to compare it with structurally related compounds. The following table presents a comparative analysis of 3-Bromo-5-fluoro-2-iodopyridine with several related halogenated pyridines:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
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3-Bromo-5-fluoro-2-iodopyridine | C5H2BrFIN | 301.88 | Three different halogens (Br, F, I) | Pharmaceutical intermediates, organic synthesis |
3-Bromo-5-chloro-2-iodopyridine | C5H2BrClIN | 318.34 | Contains Cl instead of F | Similar to 3-Bromo-5-fluoro-2-iodopyridine, but different electronic properties |
5-Bromo-2-chloro-4-fluoro-3-iodopyridine | C5HBrClFIN | 335.33 | Four different substituents | Versatile building block in medicinal chemistry |
3-Bromo-6-chloro-4-fluoro-2-iodopyridine | C5HBrClFIN | 335.33 | Different arrangement of halogens | Building block in medicinal chemistry |
3-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | 190.01 | Methyl group instead of iodine | Different reactivity profile compared to trihalogenated derivatives |
This comparison highlights the unique features of 3-Bromo-5-fluoro-2-iodopyridine and how structural variations affect the properties and potential applications of these halogenated pyridines. The presence of different halogen atoms in various positions on the pyridine ring results in distinct electronic properties, reactivity profiles, and potential biological activities.
Current Research and Future Perspectives
Current research involving 3-Bromo-5-fluoro-2-iodopyridine primarily focuses on its applications as a synthetic intermediate in the preparation of more complex molecules. The unique arrangement of three different halogen atoms on the pyridine ring makes it particularly valuable for sequential functionalization strategies.
Recent advancements in synthetic methodologies, particularly in the field of transition metal-catalyzed cross-coupling reactions, have expanded the utility of halogenated pyridines like 3-Bromo-5-fluoro-2-iodopyridine. These methodologies enable more selective and efficient transformations, opening new avenues for the synthesis of complex pyridine derivatives.
Future research directions may include:
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Development of new synthetic routes for the efficient preparation of 3-Bromo-5-fluoro-2-iodopyridine with improved yields and selectivity.
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Exploration of novel catalytic systems for selective functionalization of each halogen position.
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Investigation of the biological activities of 3-Bromo-5-fluoro-2-iodopyridine derivatives, particularly in the context of antimicrobial and anticancer applications.
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Application of computational methods to predict and optimize the properties of 3-Bromo-5-fluoro-2-iodopyridine derivatives for specific applications.
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